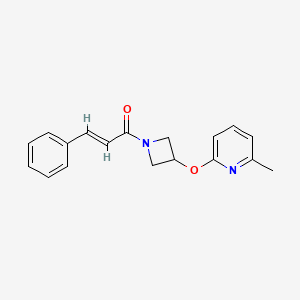
N-(1-Butyl-4-piperidyl)benzimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . The reaction conditions often include:
Temperature: Moderate to high temperatures (around 100-150°C).
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The benzimidazole ring allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1-Butyl-4-piperidyl)benzimidazole-4-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent due to the pharmacological activities of the benzimidazole core .
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiparasitic, and anti-inflammatory activities .
Industry: In the industrial sector, it is used in the synthesis of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of N-(1-Butyl-4-piperidyl)benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. This interaction can inhibit the growth of microorganisms and cancer cells . The piperidine ring enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: A simpler compound with similar pharmacological activities.
N-(1-Butyl-4-piperidyl)benzimidazole: A closely related compound with slight structural variations.
Eigenschaften
Molekularformel |
C17H24N4O |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-(1-butylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C17H24N4O/c1-2-3-9-21-10-7-13(8-11-21)20-17(22)14-5-4-6-15-16(14)19-12-18-15/h4-6,12-13H,2-3,7-11H2,1H3,(H,18,19)(H,20,22) |
InChI-Schlüssel |
OJIKUNMKKKQJSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCC(CC1)NC(=O)C2=C3C(=CC=C2)NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)






